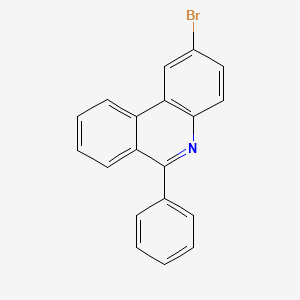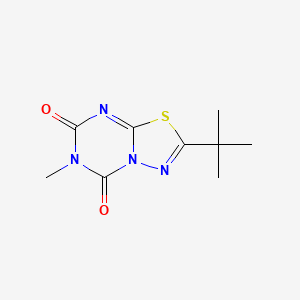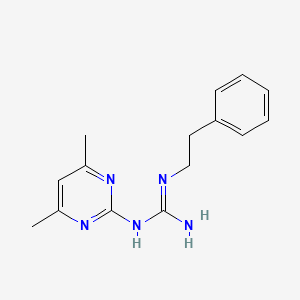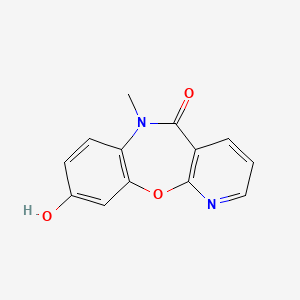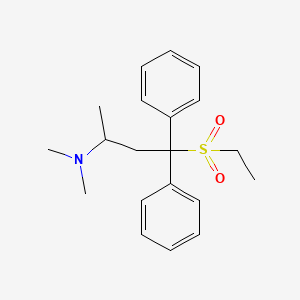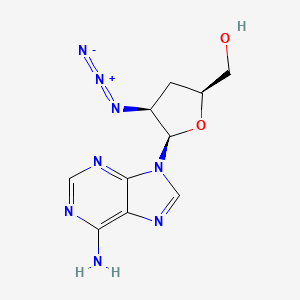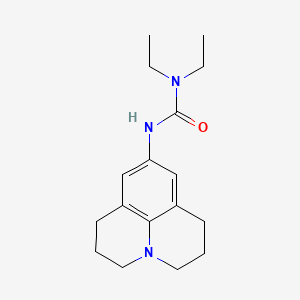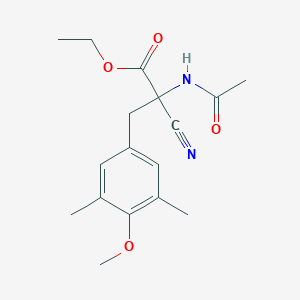
3'-Deoxyribavirin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3’-Deoxyribavirin is a derivative of ribavirin, a synthetic nucleoside analog with broad-spectrum antiviral activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3’-Deoxyribavirin typically involves the deoxygenation of ribavirin. One common method includes the use of selective deoxygenation reagents such as tributyltin hydride in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction is carried out under an inert atmosphere, usually nitrogen, and at elevated temperatures .
Industrial Production Methods: Industrial production of 3’-Deoxyribavirin follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps, including crystallization and chromatography, to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 3’-Deoxyribavirin undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further modify the ribose moiety.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents like thionyl chloride and nucleophiles such as amines are used for substitution reactions.
Major Products: The major products formed from these reactions include various deoxygenated and substituted analogs of ribavirin, each with distinct antiviral properties .
Scientific Research Applications
Chemistry: It serves as a precursor for the synthesis of other nucleoside analogs.
Biology: It is used in studies involving viral replication and inhibition.
Medicine: Its antiviral properties make it a candidate for treating infections caused by RNA viruses.
Industry: It is used in the development of antiviral drugs and therapeutic agents
Mechanism of Action
3’-Deoxyribavirin exerts its antiviral effects by inhibiting the synthesis of viral RNA. It is phosphorylated by cellular kinases to form its active triphosphate form, which competes with natural nucleotides for incorporation into viral RNA. This incorporation leads to premature termination of RNA synthesis and inhibition of viral replication .
Molecular Targets and Pathways:
RNA-dependent RNA polymerase: The primary target of 3’-Deoxyribavirin is the viral RNA-dependent RNA polymerase, which is essential for viral replication.
Interference with Guanosine Triphosphate (GTP) Synthesis: It also inhibits inosine monophosphate dehydrogenase (IMPDH), reducing the intracellular GTP pool and further hindering viral RNA synthesis.
Comparison with Similar Compounds
Ribavirin: The parent compound, known for its broad-spectrum antiviral activity.
2’-Deoxyribavirin: Another derivative with modifications at the 2’ position.
3’-Azido-3’-deoxythymidine (AZT): A nucleoside analog used in the treatment of HIV
Uniqueness: 3’-Deoxyribavirin is unique due to its specific deoxygenation at the 3’ position, which imparts distinct biochemical properties and antiviral activity. Unlike ribavirin, it has shown selective efficacy against certain RNA viruses, making it a valuable compound in antiviral research .
Properties
CAS No. |
57198-11-5 |
|---|---|
Molecular Formula |
C8H12N4O4 |
Molecular Weight |
228.21 g/mol |
IUPAC Name |
1-[3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,4-triazole-3-carboxamide |
InChI |
InChI=1S/C8H12N4O4/c9-6(15)7-10-3-12(11-7)8-5(14)1-4(2-13)16-8/h3-5,8,13-14H,1-2H2,(H2,9,15) |
InChI Key |
XKNLIQRSVKDLAN-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OC(C1O)N2C=NC(=N2)C(=O)N)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


